molecular formula C17H22N4OS B6071745 4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No. B6071745
M. Wt: 330.4 g/mol
InChI Key: IJKXEPMRFSFXJR-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. This compound is known to enhance the binding of GABA to its receptor, resulting in increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to increase GABA levels in the brain, reduce oxidative stress, and inhibit the activity of acetylcholinesterase. Additionally, this compound has been shown to improve cognitive function and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide in lab experiments is its ability to exhibit multiple effects on the brain and body. This makes it a versatile compound that can be used in a variety of studies. Additionally, this compound has been found to have a good safety profile, making it a promising candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its high cost and low availability. This can make it difficult for researchers to obtain and use this compound in their studies.

Future Directions

There are several future directions for research on 4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body. Finally, future studies should focus on developing more efficient and cost-effective synthesis methods for this compound to make it more accessible to researchers.

Synthesis Methods

4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 1-(2-phenylethyl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the desired compound in good yield and purity.

Scientific Research Applications

The potential therapeutic applications of 4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide have been extensively studied in the scientific community. This compound has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, it has been found to have potential applications in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-13-16(23-20-19-13)17(22)18-15-8-5-10-21(12-15)11-9-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKXEPMRFSFXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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